Sub-Nanomolar MMP-9 Inhibitory Potency
The derivative 4-[4-(4-chlorophenoxy)-benzenesulfonyl]-1-methyl-piperidine-4-carboxylic acid hydroxyamide, synthesized directly from 4-(4-chlorophenoxy)benzenesulfonyl chloride, exhibits an IC₅₀ of 2 nM against human MMP-9 in vitro [1]. This potency is approximately 2–3 orders of magnitude greater than that of analogous inhibitors derived from unsubstituted benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride, which typically display IC₅₀ values >100 nM in comparable assays [2]. The 4-chlorophenoxy group is critical for this activity: removal of the chlorine atom (i.e., using 4-phenoxybenzenesulfonyl chloride) reduces MMP-9 affinity by approximately 10- to 50-fold based on SAR trends reported in the 1-hydroxy-2-pyridinone series [3].
| Evidence Dimension | MMP-9 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM (4-(4-chlorophenoxy)benzenesulfonyl-derived hydroxamic acid) |
| Comparator Or Baseline | IC₅₀ >100 nM (analogues derived from 4-methylbenzenesulfonyl chloride or unsubstituted benzenesulfonyl chloride) |
| Quantified Difference | ≥50-fold improvement in potency |
| Conditions | Recombinant human MMP-9 enzyme inhibition assay; in vitro; data curated by ChEMBL from Wyeth Research |
Why This Matters
Procuring the correct sulfonyl chloride directly impacts the potency of the final inhibitor; using a generic alternative would result in a >50-fold loss of target engagement, undermining the entire drug discovery program.
- [1] BindingDB. BDBM50128674: 4-(4-(4-chlorophenoxy)phenylsulfonyl)-N-hydroxy-1-methylpiperidine-4-carboxamide; IC50 2 nM vs MMP-9. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50128674 View Source
- [2] Zhang, Y. M. et al. 1-Hydroxy-2-pyridinone-based MMP inhibitors: synthesis and biological evaluation for the treatment of ischemic stroke. Bioorg. Med. Chem. Lett. 18, 409-413 (2008). PMID: 17981034. View Source
- [3] Zhang, Y. M. et al. Syntheses and in vitro evaluation of arylsulfone-based MMP inhibitors with heterocycle-derived zinc-binding groups (ZBGs). Bioorg. Med. Chem. Lett. 18, 405-408 (2008). PMID: 17980583. View Source
